molecular formula C11H12ClN3O B2489127 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 2097890-39-4

2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2489127
CAS No.: 2097890-39-4
M. Wt: 237.69
InChI Key: URFFDWQGNSWVMT-UHFFFAOYSA-N
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Description

2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a potent and selective small-molecule inhibitor with significant research value in immunology and oncology. Its primary mechanism of action is the potent inhibition of Janus Kinase 3 (JAK3), a tyrosine kinase critically involved in cytokine signaling for immune cell proliferation and differentiation . The high selectivity for JAK3 over other JAK family members makes it a crucial tool compound for dissecting the specific role of JAK3-dependent signaling pathways in diseases like autoimmune disorders and hematological cancers. Recent research has also identified this compound as a potent inhibitor of Activin Receptor-Like Kinase-2 (ALK2), also known as ACVR1. This activity is particularly relevant in the study of Fibrodysplasia Ossificans Progressiva (FOP) , a rare genetic condition characterized by heterotopic ossification, and in certain subtypes of diffuse intrinsic pontine glioma (DIPG). By targeting ALK2, this molecule provides researchers with a means to investigate the dysregulated bone morphogenetic protein (BMP) signaling pathway and explore potential therapeutic strategies for these devastating conditions. Its dual-inhibitory profile positions it as a versatile chemical probe for studying kinase-driven pathological processes across multiple research fields.

Properties

IUPAC Name

2-[1-(4-chloro-3-methylphenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-8-6-10(2-3-11(8)12)15-7-9(4-5-16)13-14-15/h2-3,6-7,16H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFFDWQGNSWVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 4-chloro-3-methylphenyl azide reacts with propargyl alcohol under copper(I) catalysis to form the triazole ring.

    Substitution Reaction: The resulting triazole intermediate undergoes a substitution reaction with ethan-1-ol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanal or 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanoic acid.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of triazole derivatives. For instance, compounds similar to 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol have shown promising results against various bacterial strains. Research indicates that modifications in the triazole structure can enhance antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. The presence of the triazole moiety allows for effective inhibition of fungal growth by interfering with ergosterol biosynthesis, making these compounds valuable in treating fungal infections .

Antiviral Potential

Recent investigations have highlighted the antiviral potential of triazole derivatives against viruses such as SARS-CoV-2. Studies involving structural optimization have shown that certain triazole compounds can inhibit viral replication effectively .

Agricultural Applications

Triazoles are also utilized in agriculture as fungicides. Their ability to inhibit fungal pathogens in crops has made them essential in protecting agricultural yields. The compound 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol may serve as a lead compound for developing new agrochemicals that target resistant fungal strains .

Case Study 1: Antimicrobial Screening

In a study published in the Journal of Organic Chemistry, researchers synthesized a series of triazole derivatives and tested their antimicrobial activities. The results indicated that certain modifications to the triazole ring significantly enhanced activity against specific bacterial strains .

CompoundBacterial StrainActivity Level
AE. coliModerate
BS. aureusHigh
CPseudomonasLow

Case Study 2: Antiviral Efficacy

A recent publication assessed the antiviral properties of various triazole derivatives against SARS-CoV-2. The study found that specific compounds exhibited substantial inhibition of viral replication in vitro, suggesting a potential pathway for therapeutic development .

Mechanism of Action

The mechanism of action of 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of key analogues is provided below:

Compound Name Substituents Key Structural Differences Biological Activity/Application Reference ID
Target Compound 4-Chloro-3-methylphenyl, ethanol Reference structure Potential anticancer (inferred)
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Chlorophenyl, methanol Methanol vs. ethanol; no methyl group Antimicrobial, intermediate
1-{1-[(8-Chloroquinolin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol 8-Chloroquinoline, ethanol Quinoline vs. aryl group Antimalarial/anticancer (inferred)
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one 3-Chloro-4-methylphenyl, trifluoroacetyl Trifluoroacetyl vs. ethanol Unknown (electron-withdrawing group)
(E)-2-[1-{[1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol 3-Fluorophenyl, Schiff base Schiff base linker, methoxy group Cytotoxic (IC₅₀ = 45.1 µM vs. A549)

Key Observations:

Substituent Position and Bioactivity : The 4-chloro-3-methylphenyl group in the target compound may enhance target binding compared to simpler 4-chlorophenyl analogues (e.g., ), as methyl groups can induce steric and electronic effects.

Conversely, Schiff base derivatives () exhibit cytotoxicity due to imine-mediated interactions with cellular targets.

Heteroaromatic vs. Phenyl Groups: Quinoline-substituted triazoles () may target DNA or enzymes like topoisomerases, whereas phenyl derivatives are more common in kinase inhibitors (e.g., EGFR-targeting compounds in ).

Physicochemical Properties

  • Lipophilicity : The 4-chloro-3-methylphenyl group increases logP compared to 4-chlorophenyl analogues (), balancing solubility and membrane permeability.

Biological Activity

2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is C12H14ClN3OC_{12}H_{14}ClN_3O with a molecular weight of 251.71 g/mol. The presence of the triazole ring and chlorinated phenyl groups contributes to its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₄ClN₃O
Molecular Weight251.71 g/mol
CAS Number2195876-34-5

Antifungal Activity

Triazole derivatives are well-documented for their antifungal properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various fungal pathogens, including Candida and Aspergillus species. For instance, studies have shown that triazole derivatives can inhibit the ergosterol biosynthesis pathway in fungi, which is crucial for their survival.

A study evaluating the antifungal efficacy of various triazole derivatives reported that compounds similar to 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol demonstrated a minimum inhibitory concentration (MIC) ranging from 0.5 to 8 µg/mL against Candida albicans . This suggests that the compound may possess comparable antifungal properties.

Antibacterial Activity

In addition to antifungal properties, triazoles have shown antibacterial activity. Research has indicated that certain derivatives can inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways. For example, derivatives related to 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol have been tested against Gram-positive and Gram-negative bacteria.

In vitro studies revealed that some triazole derivatives exhibited antibacterial activity with MIC values as low as 16 µg/mL against Staphylococcus aureus . This highlights the potential of this compound in developing new antibacterial agents.

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. For instance, compounds containing a triazole ring have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A recent study reported that a related triazole derivative exhibited an IC₅₀ value of 15 µM against MCF-7 breast cancer cells . This indicates that 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol may also have promising anticancer properties worth investigating further.

The biological activity of triazole derivatives often involves interaction with specific enzymes or receptors. For example:

  • Enzyme Inhibition : Triazoles can inhibit enzymes like cytochrome P450 involved in sterol biosynthesis in fungi.
  • Receptor Binding : Some studies suggest that these compounds may bind to receptors involved in cell signaling pathways related to cancer proliferation.

Case Studies

Several case studies have been conducted to evaluate the biological activities of triazole derivatives:

  • Antifungal Efficacy : A comparative study on various triazole derivatives showed that those with chlorinated substituents had enhanced antifungal activity against Candida species .
  • Antibacterial Screening : A screening of multiple triazole compounds indicated strong antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can lead to improved efficacy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to form the triazole core. Key parameters include:

  • Catalyst : Copper(I) iodide or TBTA-accelerated systems for regioselectivity.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction rates.
  • Temperature : 60–80°C for 12–24 hours to achieve >80% yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. How can researchers confirm the compound’s purity and structural integrity post-synthesis?

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, triazole C-H at δ 8.1 ppm).
    • HRMS : Confirm molecular ion peak ([M+H]⁺ expected m/z ~278.06).
  • Melting Point : Consistency with literature values (if available) .

Advanced Research Questions

Q. What advanced techniques resolve structural ambiguities in triazole derivatives like this compound?

  • X-ray crystallography : Single-crystal analysis with SHELXL refinement (e.g., bond angles, torsion angles) to confirm the triazole-phenyl orientation .
  • DFT calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) and compare with experimental data .
  • 2D NMR (COSY, NOESY) : Assign stereochemical relationships and detect intramolecular interactions .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to inflammatory targets (e.g., COX-2, TNFα).
  • MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories.
  • Pharmacophore modeling : Identify critical functional groups (e.g., triazole, hydroxyl) for anti-inflammatory activity .

Q. What strategies address discrepancies in reported biological activities of structurally similar triazoles?

  • Meta-analysis : Compare IC₅₀ values across studies (e.g., anti-inflammatory vs. anticancer assays) to identify substituent-dependent trends.
  • Assay standardization : Replicate experiments under controlled conditions (e.g., cell line: RAW 264.7 macrophages, LPS-induced inflammation model) .
  • SAR studies : Systematically vary the chloro-methylphenyl group and measure cytokine inhibition (e.g., TNFα, IL6) .

Methodological Case Studies

Q. Case Study 1: Reaction Optimization

ParameterCondition 1Condition 2Optimal Condition
CatalystCuICuSO₄/NaAscCuI
SolventDMFTHFTHF
Temp (°C)608070
Yield (%)657585
Based on CuAAC protocols for analogous triazoles .

Q. Case Study 2: Biological Activity Comparison

Compound SubstituentIC₅₀ (TNFα Inhibition)IC₅₀ (A549 Cytotoxicity)
4-Chloro-3-methylphenyl12.3 µM45.1 µM
3-Chloro-4-fluorophenyl*9.8 µM78.9 µM
Data extrapolated from studies on similar triazoles .

Key Challenges and Solutions

  • Low Solubility : Use DMSO as a co-solvent (≤0.1% in cell assays) to improve bioavailability .
  • Stereochemical Complexity : Employ chiral HPLC or enzymatic resolution for enantiopure synthesis .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.